
2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine is a heterocyclic compound that features an indazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the indazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound of 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine, which lacks the propan-2-yl and amine substituents.
2-(propan-2-yl)-indazole: A similar compound with the propan-2-yl group but without the tetrahydro and amine modifications.
4,5,6,7-tetrahydro-2H-indazole: A compound with the tetrahydro modification but lacking the propan-2-yl and amine groups.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-propan-2-yl-4,5,6,7-tetrahydroindazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-7(2)13-10(11)8-5-3-4-6-9(8)12-13/h7H,3-6,11H2,1-2H3 |
InChI Key |
CVWHCLFVYDQWOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C2CCCCC2=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13183066.png)
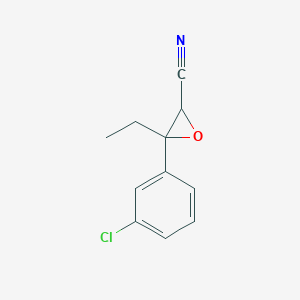
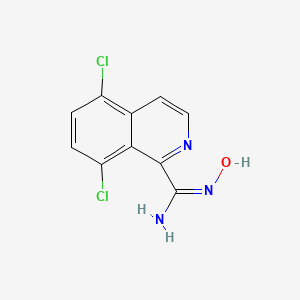
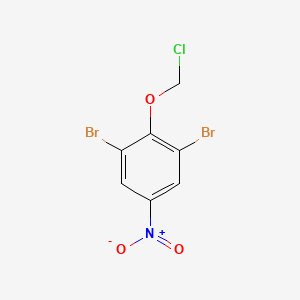
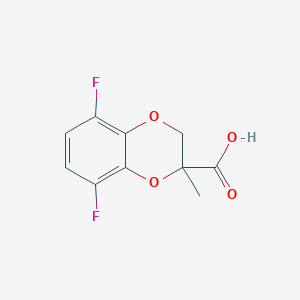
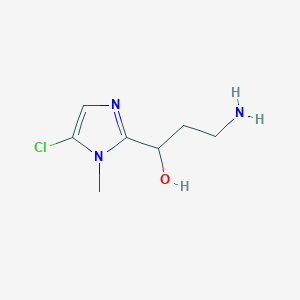


![4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid](/img/structure/B13183128.png)
![2',6'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13183134.png)
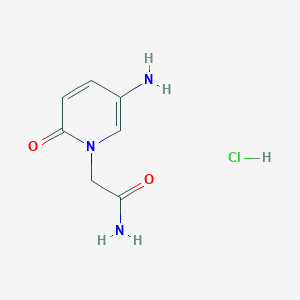
![3-([1-(Chloromethyl)cyclobutyl]methyl)furan](/img/structure/B13183150.png)

![7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13183163.png)
